molecular formula C5H8IN3 B12970534 (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanamine

(5-Iodo-1-methyl-1H-pyrazol-4-yl)methanamine

Katalognummer: B12970534
Molekulargewicht: 237.04 g/mol
InChI-Schlüssel: IQESNIPTOQWECN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Iodo-1-methyl-1H-pyrazol-4-yl)methanamine is a chemical compound with the molecular formula C5H8IN3 It belongs to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms

Vorbereitungsmethoden

The synthesis of (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methylhydrazine and iodoacetaldehyde.

    Cyclization Reaction: The key step involves the cyclization of methylhydrazine with iodoacetaldehyde to form the pyrazole ring. This reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

(5-Iodo-1-methyl-1H-pyrazol-4-yl)methanamine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using reagents such as sodium azide or potassium cyanide.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole derivatives.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

(5-Iodo-1-methyl-1H-pyrazol-4-yl)methanamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory and anticancer agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: It is used in the development of novel materials with unique properties, such as conductive polymers and advanced coatings.

Wirkmechanismus

The mechanism of action of (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

(5-Iodo-1-methyl-1H-pyrazol-4-yl)methanamine can be compared with other similar compounds, such as:

    (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine: This compound has a similar structure but differs in the position of the iodine atom on the pyrazole ring.

    (4-Iodo-1-methyl-1H-pyrazol-3-yl)methanamine: Another isomer with the iodine atom at a different position.

    (5-Bromo-1-methyl-1H-pyrazol-4-yl)methanamine: This compound has a bromine atom instead of iodine, which may result in different reactivity and properties.

Eigenschaften

Molekularformel

C5H8IN3

Molekulargewicht

237.04 g/mol

IUPAC-Name

(5-iodo-1-methylpyrazol-4-yl)methanamine

InChI

InChI=1S/C5H8IN3/c1-9-5(6)4(2-7)3-8-9/h3H,2,7H2,1H3

InChI-Schlüssel

IQESNIPTOQWECN-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=C(C=N1)CN)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.